(2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine
CAS No.: 1018552-82-3
Cat. No.: VC3038373
Molecular Formula: C12H18FN3O2S
Molecular Weight: 287.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1018552-82-3 |
|---|---|
| Molecular Formula | C12H18FN3O2S |
| Molecular Weight | 287.36 g/mol |
| IUPAC Name | 2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanamine |
| Standard InChI | InChI=1S/C12H18FN3O2S/c13-11-1-3-12(4-2-11)19(17,18)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 |
| Standard InChI Key | XXMNYVOLTNXXRR-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCN)S(=O)(=O)C2=CC=C(C=C2)F |
| Canonical SMILES | C1CN(CCN1CCN)S(=O)(=O)C2=CC=C(C=C2)F |
Introduction
Chemical Properties and Identification
Structural Characteristics
(2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine contains a central piperazine ring with two key substituents: a 4-fluorophenylsulfonyl group attached to one nitrogen atom of the piperazine, and an ethylamine chain attached to the other nitrogen. The fluorine atom on the phenyl ring contributes to specific properties that distinguish this compound from related structures, including potential alterations in lipophilicity, metabolic stability, and receptor binding profiles.
Chemical Identifiers and Properties
The following table presents the key chemical identifiers and properties of the compound:
| Property | Value |
|---|---|
| CAS Number | 1018552-82-3 |
| Molecular Formula | C12H18FN3O2S |
| Molecular Weight | 287.36 g/mol |
| IUPAC Name | 2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanamine |
| Standard InChI | InChI=1S/C12H18FN3O2S/c13-11-1-3-12(4-2-11)19(17,18)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2 |
| Standard InChIKey | XXMNYVOLTNXXRR-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCN)S(=O)(=O)C2=CC=C(C=C2)F |
| PubChem Compound | 43252220 |
Data sourced from chemical database entries
Synthesis and Preparation Methods
General Synthetic Approach
The synthesis of (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine typically involves several steps, including the formation of the piperazine ring and the attachment of the sulfonyl group. Specific conditions, such as controlled temperatures and appropriate solvents, are crucial to prevent side reactions and ensure the selective formation of the desired product.
Structural Analogs and Comparisons
Related Compounds
Several structurally related compounds provide valuable context for understanding the properties and potential applications of (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine:
Structure-Activity Relationship Considerations
The presence of the sulfonyl group in (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine significantly influences its physicochemical properties and potential pharmacological activity. The sulfonyl moiety:
The fluorine substituent on the phenyl ring can improve metabolic stability by blocking potential sites of oxidative metabolism, while also potentially enhancing binding affinity to certain targets through fluorine-specific interactions .
Research Findings
Structure-Based Drug Design
The structural features of (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine make it relevant for structure-based drug design efforts. Research on related compounds indicates:
-
The piperazine ring provides conformational flexibility while maintaining specific spatial arrangements of functional groups
-
The sulfonyl group serves as an important pharmacophore in many bioactive molecules
-
The terminal amine group can serve as a site for further derivatization or hydrogen bonding interactions with biological targets
Pharmacokinetic Considerations
Based on its structural features, (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine likely exhibits the following pharmacokinetic properties:
-
Absorption: The presence of both basic (amine) and acidic (sulfonamide) functional groups suggests pH-dependent solubility that could affect absorption
-
Distribution: Moderate lipophilicity combined with the potential for hydrogen bonding suggests reasonable tissue distribution
-
Metabolism: The primary metabolic pathways likely include N-dealkylation, aromatic hydroxylation, and oxidation of the amine group
-
Excretion: Likely eliminated via a combination of renal and hepatic clearance mechanisms
Comparative Metabolic Stability
Research on related compounds provides insights into the potential metabolic stability of (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine. Studies of piperazine derivatives with similar structural elements have revealed:
-
Piperazine rings are susceptible to N-dealkylation in liver microsomes
-
The presence of the fluorine atom on the phenyl ring may enhance metabolic stability by preventing aromatic hydroxylation
-
Sulfonyl groups generally exhibit good metabolic stability
In studies of related compounds, the piperidine analogs showed improved metabolic stability in rat liver microsomes compared to piperazine analogs, suggesting that metabolic stability might be a consideration for future derivatives of (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine .
Future Research Directions
Structure Optimization
Future research on (2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine could focus on structural modifications to optimize:
-
Receptor selectivity profiles for specific therapeutic targets
-
Metabolic stability to improve half-life and reduce potential for drug-drug interactions
-
Physicochemical properties to enhance oral bioavailability
-
Blood-brain barrier penetration or exclusion, depending on the desired site of action
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume